

# Spectroscopic Data of 5-(Chloromethyl)picolinonitrile: A Technical Guide

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## Compound of Interest

Compound Name:	5-(CHLOROMETHYL)PICOLINONITRILE
CAS No.:	105954-37-8
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This technical guide provides a comprehensive analysis of the spectroscopic signature of **5-(chloromethyl)picolinonitrile**, a key intermediate in the development of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, a thorough understanding of the structural data of this compound is paramount for quality control, reaction monitoring, and the rational design of novel molecular entities. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes established principles of spectroscopy and data from analogous structures to provide a robust, predictive analysis.

## Molecular Structure and Significance

**5-(Chloromethyl)picolinonitrile**, with the chemical formula  $C_7H_5ClN_2$ , possesses a pyridine ring substituted with a nitrile group at the 2-position and a chloromethyl group at the 5-position. This unique arrangement of functional groups makes it a versatile building block in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine,

while the chloromethyl group is a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functionalities.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **5-(chloromethyl)picolinonitrile** are discussed below.

### Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and one signal in the aliphatic region for the chloromethyl protons. The chemical shifts are influenced by the electronic effects of the nitrile and chloromethyl substituents.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts and Splitting Patterns

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~7.8 - 8.0	d	~8.0
H-4	~7.6 - 7.8	dd	~8.0, ~2.0
H-6	~8.7 - 8.9	d	~2.0
-CH <sub>2</sub> Cl	~4.6 - 4.8	s	-

- **Causality Behind Predictions:** The chemical shifts are estimated based on the known effects of substituents on the pyridine ring[1][2][3]. The electron-withdrawing nitrile group deshields the adjacent protons, shifting them downfield. The H-6 proton is expected to be the most deshielded due to its proximity to the nitrogen atom and the influence of the nitrile group. The chloromethyl group also has a deshielding effect. The splitting patterns arise from spin-spin coupling between adjacent protons.

### Predicted $^{13}\text{C}$ NMR Spectrum

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2 (C-CN)	~135 - 140
C-3	~128 - 132
C-4	~138 - 142
C-5	~130 - 135
C-6	~152 - 156
-CH <sub>2</sub> Cl	~45 - 50
-CN	~116 - 120

- **Expertise in Interpretation:** The chemical shifts for the pyridine ring carbons are predicted based on additivity rules and comparison with similar substituted pyridines[4][5]. The carbon bearing the nitrile group (C-2) and the carbon adjacent to the nitrogen (C-6) are expected to be significantly downfield. The nitrile carbon itself will appear in the characteristic region for cyano groups.

## Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data would involve the following steps:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-(chloromethyl)picolinonitrile** in 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a standard one-dimensional proton spectrum.
  - Optimize the spectral width to cover the expected chemical shift range.

- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - A larger number of scans will be necessary due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[6].

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

### Predicted IR Absorption Bands

The IR spectrum of **5-(chloromethyl)picolinonitrile** is expected to show characteristic absorption bands for the C≡N stretch, C-Cl stretch, and various vibrations of the substituted pyridine ring.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group	Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
C≡N (Nitrile)	Stretching	~2220 - 2240	Strong, Sharp
C-Cl (Chloromethyl)	Stretching	~650 - 850	Medium to Strong
Aromatic C-H	Stretching	~3000 - 3100	Medium
Aromatic C=C and C=N	Ring Stretching	~1400 - 1600	Medium to Strong
C-H (in-plane bend)	Bending	~1000 - 1300	Medium
C-H (out-of-plane bend)	Bending	~700 - 900	Strong

- **Authoritative Grounding:** The prediction for the nitrile stretch is based on established data for aromatic nitriles, where conjugation to the aromatic ring slightly lowers the frequency compared to aliphatic nitriles[7][8][9]. The C-Cl stretching frequency is also in the expected range for alkyl halides[10]. The aromatic ring vibrations are consistent with those observed for substituted pyridines[11][12].

## Experimental Protocol: IR Data Acquisition

- **Sample Preparation:** For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. ATR allows for direct analysis of the solid sample.
- **Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Background Correction:** A background spectrum (of the empty sample holder or pure KBr pellet) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO<sub>2</sub> and water vapor.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

## Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, **5-(chloromethyl)picolinonitrile** is expected to show a molecular ion peak ( $M^+$ ) and several characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum

m/z	Ion	Predicted Fragmentation Pathway
152/154	$[C_7H_5ClN_2]^+$ ( $M^+$ )	Molecular ion (with isotopic peak for $^{37}Cl$ )
117	$[C_7H_5N_2]^+$	Loss of a chlorine radical ( $\bullet Cl$ )
116	$[C_6H_4N_2]^+$	Loss of HCl
103	$[C_6H_4N]^+$	Loss of HCN from the pyridine ring
78	$[C_5H_4N]^+$	Pyridyl cation

- **Mechanistic Insights:** The fragmentation is predicted to proceed through common pathways for aromatic and halogenated compounds[13][14][15]. The loss of a chlorine atom is a common fragmentation for chlorinated compounds. The pyridine ring itself is relatively stable, but can undergo fragmentation, such as the loss of HCN[16][17].

## Experimental Protocol: MS Data Acquisition

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

- Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

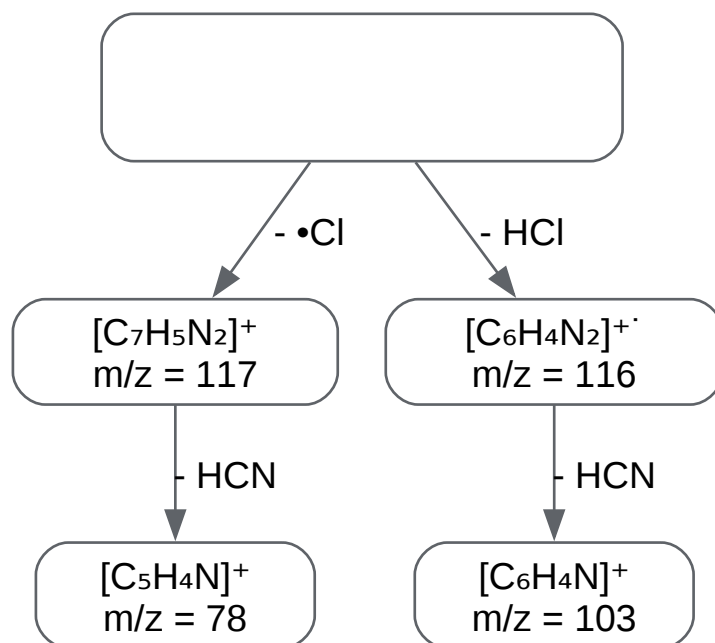
## Visualization of Molecular Structure and Spectroscopic Logic

To visually represent the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.

### Molecular Structure and NMR Assignments

Caption: Molecular structure with predicted  $^1\text{H}$  NMR assignments.

### Mass Spectrometry Fragmentation Pathway



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Caption: Predicted major fragmentation pathways in EI-MS.

## Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for **5-(chloromethyl)picolinonitrile**. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, a reliable spectroscopic profile has been constructed. This information is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical intermediate, ensuring both the integrity of their research and the efficiency of their development workflows.

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